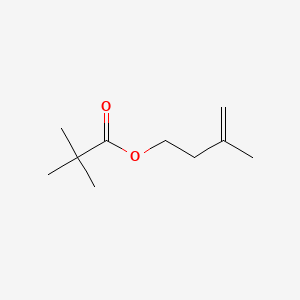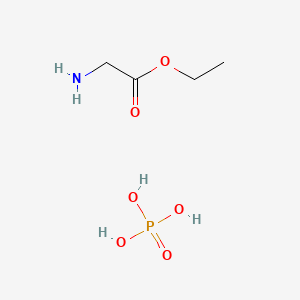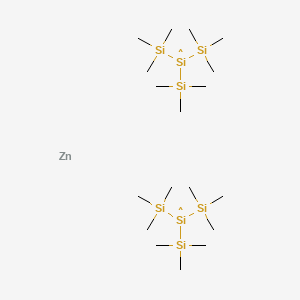
CID 78070001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78070001 is a unique organozinc compound characterized by the presence of two tris(trimethylsilyl)silyl groups bonded to a central zinc atom. This compound is notable for its bulky silyl groups, which impart significant steric hindrance, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CID 78070001 can be synthesized through the reaction of tris(trimethylsilyl)silyl lithium with zinc chloride. The reaction typically occurs in a tetrahydrofuran (THF) solvent under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen . Another method involves the reaction of tris(trimethylsilyl)silane with diethylzinc .
Industrial Production Methods
While specific industrial production methods for bis[tris(trimethylsilyl)silyl]zinc are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
CID 78070001 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding silyl groups.
Reduction: It can participate in reduction reactions where it acts as a reducing agent.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis[tris(trimethylsilyl)silyl]zinc include halogens, acids, and bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zinc oxide, while substitution reactions can produce a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
CID 78070001 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its potential use in biological systems is being explored, although detailed applications are still under investigation.
Medicine: Research is ongoing to determine its potential medicinal applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis[tris(trimethylsilyl)silyl]zinc involves its ability to donate electrons and form bonds with various substrates. The bulky silyl groups provide steric protection, allowing the zinc center to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)zinc: Similar in structure but lacks the additional silyl groups, making it less sterically hindered.
Tris(trimethylsilyl)silane: Contains similar silyl groups but does not have a zinc center.
Bis(trimethylsilyl)amide: Another organozinc compound with different ligands, leading to different reactivity and applications
Uniqueness
CID 78070001 is unique due to its highly sterically hindered structure, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction pathways and products .
Propiedades
Número CAS |
108168-22-5 |
|---|---|
Fórmula molecular |
C18H54Si8Zn |
Peso molecular |
560.69 |
Nombre IUPAC |
tris(trimethylsilyl)silicon;zinc |
InChI |
InChI=1S/2C9H27Si4.Zn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
Clave InChI |
JOPVAAWEWWZZDK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.[Zn] |
Sinónimos |
Bis[tris(trimethylsilyl)silyl]zinc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


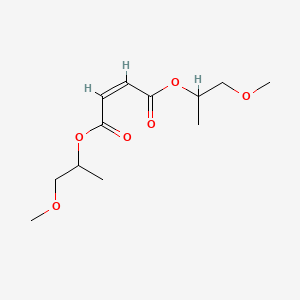
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)
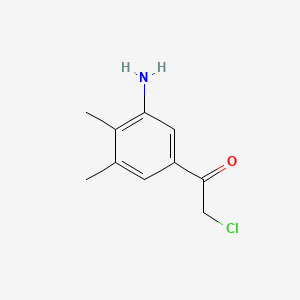

![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)
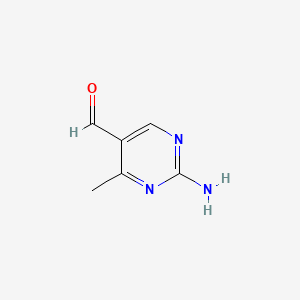
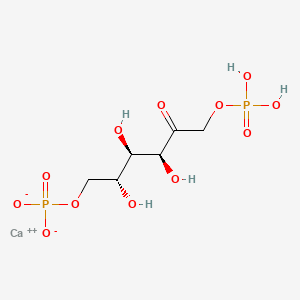
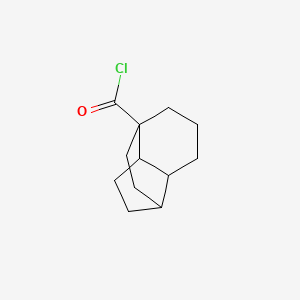
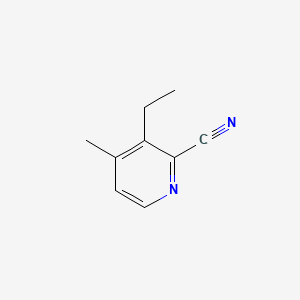
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)
